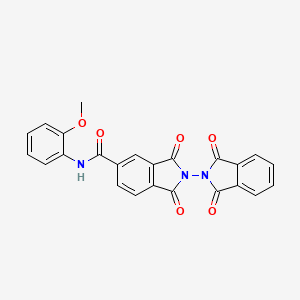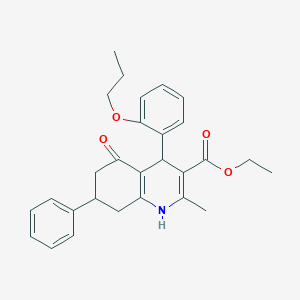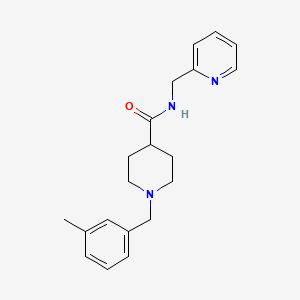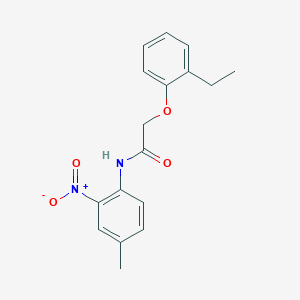![molecular formula C18H19BrN2O2S B4924759 N-{[(4-bromophenyl)amino]carbonothioyl}-3-butoxybenzamide](/img/structure/B4924759.png)
N-{[(4-bromophenyl)amino]carbonothioyl}-3-butoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{[(4-bromophenyl)amino]carbonothioyl}-3-butoxybenzamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as BPTES and is known for its ability to inhibit the activity of the enzyme glutaminase, which is involved in the metabolism of glutamine.
作用机制
BPTES works by binding to the active site of glutaminase, thereby inhibiting its activity. Glutaminase is an enzyme that converts glutamine to glutamate, which is an important neurotransmitter and energy source for cancer cells. By inhibiting glutaminase activity, BPTES reduces the availability of glutamate and other metabolites that are required for cancer cell growth and survival.
Biochemical and Physiological Effects:
BPTES has been shown to have a number of biochemical and physiological effects. In addition to inhibiting glutaminase activity, BPTES has been shown to induce apoptosis (programmed cell death) in cancer cells. BPTES has also been shown to reduce the expression of genes that are involved in cell proliferation and survival. In addition, BPTES has been shown to reduce the levels of glutamate and other metabolites that are required for cancer cell growth and survival.
实验室实验的优点和局限性
BPTES has several advantages for use in lab experiments. It is a potent inhibitor of glutaminase activity and has been shown to be effective in reducing the growth of cancer cells in vitro and in vivo. BPTES is also relatively easy to synthesize and is commercially available. However, there are also some limitations to the use of BPTES in lab experiments. BPTES has been shown to have off-target effects on other enzymes, which can complicate data interpretation. In addition, the use of BPTES in vivo can be challenging due to its low solubility and poor pharmacokinetic properties.
未来方向
There are several future directions for research involving BPTES. One area of research is the development of more potent and selective inhibitors of glutaminase activity. Another area of research is the identification of biomarkers that can be used to predict the response of cancer cells to BPTES treatment. Finally, there is a need for further research to understand the mechanisms by which BPTES induces apoptosis and reduces the growth of cancer cells.
合成方法
The synthesis of BPTES involves a series of chemical reactions that result in the formation of the final compound. The method for synthesizing BPTES was first reported in 2010 by researchers at the University of California, San Francisco. The method involves the reaction of 4-bromoaniline with thionyl chloride to form 4-bromoanilinothionyl chloride. This intermediate is then reacted with 3-butoxybenzamide to form BPTES.
科学研究应用
BPTES has been widely used in scientific research due to its ability to inhibit glutaminase activity. Glutaminase is an enzyme that plays a crucial role in the metabolism of glutamine, which is an important nutrient for cancer cells. By inhibiting glutaminase activity, BPTES has been shown to be effective in reducing the growth of cancer cells in vitro and in vivo. BPTES has also been used to study the role of glutamine metabolism in other diseases such as neurodegenerative disorders and infectious diseases.
属性
IUPAC Name |
N-[(4-bromophenyl)carbamothioyl]-3-butoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O2S/c1-2-3-11-23-16-6-4-5-13(12-16)17(22)21-18(24)20-15-9-7-14(19)8-10-15/h4-10,12H,2-3,11H2,1H3,(H2,20,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRHTYBQIYLDSMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-bromophenyl)carbamothioyl]-3-butoxybenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{2-[3-(4-ethylphenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]-2-oxoethyl}-2,4-imidazolidinedione](/img/structure/B4924686.png)

![1-benzyl-5-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4924699.png)
![4-[3-(methylthio)propyl]morpholine](/img/structure/B4924710.png)

![3-chloro-2-(4-morpholinylcarbonyl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B4924725.png)
![1-[(4-methoxy-1-naphthyl)methyl]-4-methylpiperidine](/img/structure/B4924728.png)
![4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinyl]oxy}benzonitrile](/img/structure/B4924735.png)
![5-{4-[2-(4-chloro-3-methylphenoxy)ethoxy]-3-ethoxybenzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4924736.png)
![2-methyl-7-{(6-methyl-2-pyridinyl)[(6-methyl-2-pyridinyl)amino]methyl}-8-quinolinol](/img/structure/B4924752.png)
![3-[5-(2,5-dimethoxybenzyl)-1,3,4-oxadiazol-2-yl]-N-[2-(3-methoxyphenyl)ethyl]propanamide](/img/structure/B4924775.png)


